D-JNKI-1, also known as XG-102 or AM-111, is a synthetic peptide that functions as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound has gained attention for its potential therapeutic applications in various neurodegenerative diseases and inflammatory conditions due to its ability to penetrate cell membranes effectively and inhibit JNK activity without significant side effects. D-JNKI-1 is particularly noted for its role in protecting neuronal cells from excitotoxicity and apoptosis, making it a valuable candidate in research related to neuroprotection and inflammation management .
D-JNKI-1 was developed from the JNK-interacting protein-1 (JIP1) and consists of a 20-amino acid JNK-inhibitory sequence linked to a 10-amino acid HIV-Tat transporter sequence, enhancing its cell permeability. It is classified as a small molecule and falls under investigational drugs due to its ongoing research status in clinical applications .
The synthesis of D-JNKI-1 involves solid-phase peptide synthesis techniques, where the peptide chains are assembled stepwise on a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and to achieve the desired purity levels necessary for biological studies. The compound is typically dissolved in saline for administration in experimental models .
The chemical formula of D-JNKI-1 is , with an average molecular weight of approximately 3823.498 g/mol. Its structural complexity arises from the specific amino acid sequence that facilitates its interaction with JNK proteins, allowing it to effectively inhibit their activity .
D-JNKI-1's molecular structure features a sequence designed to mimic natural substrates of JNK, allowing it to competitively inhibit the kinase's function. The structure comprises various amino acids arranged in a specific order that is crucial for its biological activity. The precise arrangement allows D-JNKI-1 to bind selectively to the active site of JNK, preventing substrate phosphorylation .
D-JNKI-1 primarily acts through competitive inhibition of JNK, blocking its interaction with various substrates involved in stress response pathways. This inhibition results in decreased phosphorylation of c-Jun, a key transcription factor involved in apoptosis and inflammation. The compound has shown effectiveness in various models by reversing pathological changes associated with JNK activation, such as those seen in neurodegenerative diseases and inflammatory responses .
In experimental setups, D-JNKI-1 has been administered via subcutaneous or intraperitoneal routes, demonstrating significant effects on disease models by reducing markers of inflammation and apoptosis. For instance, studies have shown that D-JNKI-1 can prevent neomycin-induced hair cell loss in cochlear models, highlighting its protective role against oxidative stress .
The mechanism by which D-JNKI-1 exerts its effects involves the inhibition of the JNK signaling pathway, which is activated under stress conditions such as oxidative stress or inflammation. By blocking JNK activity, D-JNKI-1 prevents the phosphorylation of downstream targets like c-Jun, thereby reducing apoptotic signaling and promoting cell survival .
Experimental evidence indicates that D-JNKI-1 significantly suppresses JNK-mediated phosphorylation events in neuronal cells subjected to excitotoxic conditions. This suppression leads to decreased neuronal death and improved outcomes in models of cerebral ischemia and other neurodegenerative conditions .
D-JNKI-1 is characterized by:
The compound exhibits stability under physiological conditions but should be stored under specific conditions (e.g., -20°C for long-term storage) to maintain its integrity. The peptide's cell-permeable nature enhances its utility in biological applications, allowing for effective delivery into target cells .
D-JNKI-1 has several promising applications in scientific research:
Research continues into additional applications across various fields, including oncology and regenerative medicine, due to its ability to modulate critical signaling pathways involved in cell survival and death .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0